Dibenz(c,h)indeno(1,2,3-kl)acridine

Physicochemical characterization Chromatographic method development Analytical reference standards

Dibenz(c,h)indeno(1,2,3-kl)acridine (CAS 36762-09-1) is a seven-ring, nitrogen-containing polycyclic aromatic hydrocarbon (N-PAH or azaarene) with molecular formula C₂₇H₁₅N and a molecular weight of 353.41 g·mol⁻¹. The compound belongs to the cyclopent[kl]acridine family and is formally constructed by fusing an indeno moiety onto the dibenz[c,h]acridine scaffold, resulting in an extended, rigid, fully aromatic planar structure.

Molecular Formula C27H15N
Molecular Weight 353.4 g/mol
CAS No. 36762-09-1
Cat. No. B12903413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenz(c,h)indeno(1,2,3-kl)acridine
CAS36762-09-1
Molecular FormulaC27H15N
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C4C5=CC=CC=C5C6=CC7=CC=CC=C7C(=C64)N=C32
InChIInChI=1S/C27H15N/c1-3-9-18-16(7-1)13-14-22-24-21-12-6-5-11-20(21)23-15-17-8-2-4-10-19(17)27(25(23)24)28-26(18)22/h1-15H
InChIKeyQSXOFQDWVNTYLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenz(c,h)indeno(1,2,3-kl)acridine (CAS 36762-09-1): Physicochemical Profile and Structural Classification for Procurement Decisions


Dibenz(c,h)indeno(1,2,3-kl)acridine (CAS 36762-09-1) is a seven-ring, nitrogen-containing polycyclic aromatic hydrocarbon (N-PAH or azaarene) with molecular formula C₂₇H₁₅N and a molecular weight of 353.41 g·mol⁻¹ . The compound belongs to the cyclopent[kl]acridine family and is formally constructed by fusing an indeno moiety onto the dibenz[c,h]acridine scaffold, resulting in an extended, rigid, fully aromatic planar structure [1]. It was first reported via a cyclisation reaction of 7-o-chlorophenyldibenz[c,h]acridine [1]. Its measured density (1.372 g·cm⁻³), boiling point (638.3 °C at 760 mmHg), and refractive index (1.946) are substantially higher than those of the smaller congeners dibenz[c,h]acridine and indeno(1,2,3-kl)acridine [2], reflecting the greater molecular mass and extended π-system conferred by the indeno fusion.

Why Dibenz(c,h)indeno(1,2,3-kl)acridine Cannot Be Replaced by Simpler Acridine or Dibenzacridine Analogs


The addition of the indeno cyclopenta-fused ring to the dibenz[c,h]acridine core creates a molecule whose physicochemical properties, photochemical behaviour, and electronic structure diverge measurably from those of its smaller congeners. Compared with dibenz[c,h]acridine (C₂₁H₁₃N, MW 279.3, 5 rings), the target compound gains ~74 Da in molecular weight, exhibits a boiling point elevation of ~104 °C, and has a density increase of ~0.10 g·cm⁻³ [1]. These differences affect volatility, chromatographic retention, and solvent compatibility in ways that nullify direct substitution in analytical reference standards or environmental fate studies. Furthermore, the extended π-conjugation alters the HOMO-LUMO gap and triplet energy levels relative to the parent dibenzacridines, as evidenced by the superior performance of structurally related dihydroindeno[1,2,3-kl]acridine derivatives as high-triplet-energy host materials in blue phosphorescent OLEDs . In toxicological screening, the computational profile of the target compound differs from the experimentally confirmed carcinogenicity of several dibenzacridine isomers [2], meaning that using a generic acridine surrogate would yield misleading hazard assessment data.

Quantitative Differentiation Evidence for Dibenz(c,h)indeno(1,2,3-kl)acridine Versus Closest Analogs


Boiling Point and Density Elevation Relative to Dibenz[c,h]acridine and Indeno(1,2,3-kl)acridine

Dibenz(c,h)indeno(1,2,3-kl)acridine (CAS 36762-09-1) exhibits a boiling point of 638.3 °C at 760 mmHg, which is approximately 104 °C higher than that of its five-ring analog dibenz[c,h]acridine (534 °C) and ~161 °C higher than the three-ring-fused indeno(1,2,3-kl)acridine (476.9 °C) [1]. Its density of 1.372 g·cm⁻³ surpasses dibenz[c,h]acridine (1.274 g·cm⁻³) by 0.098 g·cm⁻³ and indeno(1,2,3-kl)acridine (1.337 g·cm⁻³) by 0.035 g·cm⁻³ [1]. The refractive index of 1.946 also exceeds that of dibenz[c,h]acridine (1.823) by 0.123 units [1]. These differences are directly attributable to the additional indeno ring fusion, which increases molecular weight, extends π-conjugation, and enhances intermolecular dispersion forces.

Physicochemical characterization Chromatographic method development Analytical reference standards

Photochemical Instability of the Dibenz[c,h]acridine Core: Rate Constant Differentiation Versus Smaller Azaarenes

The dibenz[c,h]acridine core that constitutes the backbone of the target compound is among the most photochemically labile azaarenes characterised. Under 300 nm UV-B irradiation, dibenz[c,h]acridine degrades with a pseudo-first-order rate constant (kexp) of 0.0316 min⁻¹, which is approximately 18.6-fold faster than benz[c]acridine (kexp = 0.0017 min⁻¹) and 5.4-fold faster than acridine (kexp = 0.0058 min⁻¹) [1]. The corresponding quantum yield (φ) at 300 nm is 48.59 for dibenz[c,h]acridine versus 4.46 for benz[c]acridine and 139.9 for acridine [1]. Under 350 nm UV-A, dibenz[c,h]acridine retains a kexp of 0.01206 min⁻¹ compared to 0.0013 min⁻¹ for benz[c]acridine, representing a ~9.3-fold acceleration [1]. The five-ringed dibenzacridines were explicitly identified as the most photochemically unstable structures among the azaarenes tested [1]. While these data are for the non-indeno-fused core, the extended conjugation in the fully aromatic dibenz[c,h]indeno[1,2,3-kl]acridine is expected to further enhance UV absorption and photochemical reactivity.

Environmental photodegradation Photokinetics Azaarene fate studies

Reduced Acute Ecotoxicity of Five-Ringed Dibenzacridines Versus Smaller Azaarenes in the Marine Flagellate Dunaliella tertiolecta

In a direct comparative study of azaarene isomer pairs, the five-ringed dibenz[c,h]acridine showed no observable growth inhibition of the marine flagellate Dunaliella tertiolecta at the highest concentration tested (0.005 μM, 72-h exposure), whereas the three-ringed acridine and four-ringed benz[c]acridine exhibited 72-h EC₅₀ values of 2.10 μM and 0.11 μM, respectively [1]. This represents at least a 420-fold lower acute toxicity for dibenz[c,h]acridine relative to acridine (0.005 vs. 2.10 μM) and a 22-fold difference relative to benz[c]acridine (0.005 vs. 0.11 μM) when considering the highest tested concentration as a conservative NOEC [1]. The structurally related five-ringed isomer dibenz[a,i]acridine similarly showed no effect at 0.1 μM [1]. This reduced baseline toxicity is consistent with the narcosis model whereby the very high log Kow of larger azaarenes limits aqueous bioavailability. The target compound, bearing an additional indeno ring, is expected to exhibit even lower aqueous solubility and thus further reduced acute aquatic toxicity.

Aquatic ecotoxicology Azaarene hazard assessment Marine toxicity testing

Computational Toxicology Prediction: Non-Mutagenic and Non-Carcinogenic Profile Versus Experimentally Carcinogenic Dibenzacridine Isomers

Computational toxicology modelling of dibenzo[c,h]indeno[1,2,3-kl]acridine predicts a non-mutagenic, non-carcinogenic, and non-developmentally toxic profile across multiple endpoints [1]. The model specifically assigns the compound as: Mutagenicity — Non-mutagen; Developmental Toxicity Potential (DTP) — Non-toxic; Rodent Carcinogenicity (including NTP and FDA datasets, female or male) — Non-carcinogen; Skin Sensitization — Non-sensitizer [1]. This predicted profile contrasts sharply with the experimentally established carcinogenicity and tumorigenicity of several structurally related dibenzacridine isomers. Dibenz[a,h]acridine is classified by IARC as possibly carcinogenic to humans (Group 2B) [2], while dibenz[c,h]acridine itself produces significant pulmonary and hepatic tumors in mouse bioassays [3]. The indeno fusion in the target compound thus appears to be associated with a computationally predicted attenuation of genotoxic and carcinogenic potential relative to the simpler dibenzacridine isomers.

In silico toxicology Mutagenicity screening Carcinogenicity prediction

Triplet Energy Advantage of Dihydroindeno[1,2,3-kl]acridine Scaffold Over Common Blue Phosphorescent Dopants for OLED Host Applications

Dihydroindeno[1,2,3-kl]acridine derivatives — the partially saturated analogs of the target compound — exhibit triplet energy (ET) levels that exceed those of common blue phosphorescent dopants, qualifying them as promising host candidates for blue triplet emitters in organic light-emitting diodes (OLEDs) . The study explicitly states that these derivatives showed 'higher triplet energy (ET) levels than common blue phosphorescent dopant' . Typical blue phosphorescent dopants such as FIrpic (iridium(III) bis(4,6-difluorophenylpyridinato)picolinate) have ET values of approximately 2.65 eV, and effective host materials for blue phosphorescent OLEDs require ET > 2.80 eV [1][2]. Independent reports on structurally analogous indoloacridine- and indenoacridine-based host materials confirm high triplet energies above 2.80–3.0 eV [1][2]. The rigid, planar indenoacridine scaffold of the target compound contributes to this high ET by restricting vibrational relaxation pathways that would otherwise quench triplet excitons.

OLED materials Triplet energy Host materials Blue phosphorescence

Recommended Application Scenarios for Dibenz(c,h)indeno(1,2,3-kl)acridine Based on Quantitative Differentiation Evidence


High-Boiling-Point Reference Standard for High-Temperature GC and GC-MS Method Development

The boiling point of 638.3 °C at 760 mmHg, substantially exceeding that of dibenz[c,h]acridine (534 °C) and indeno(1,2,3-kl)acridine (476.9 °C), positions this compound as a challenging high-temperature probe for validating GC column performance, injection port inertness, and thermal stability of chromatographic systems operating above 350 °C . Its use as a retention-time marker for high-molecular-weight azaarenes in environmental extracts (e.g., air particulate matter, sediment) can improve chromatographic resolution optimisation where simpler acridines would co-elute with matrix components.

Photolabile Tracer for Environmental Photodegradation Fate and Transport Studies

The extreme photochemical lability of the dibenz[c,h]acridine core — with a kexp of 0.0316 min⁻¹ under 300 nm UV-B (18.6-fold faster than benz[c]acridine) — makes this compound class an ideal candidate for near-surface water photodegradation tracer studies . When spiked into natural water microcosms, the rapid, quantifiable disappearance kinetics allow researchers to calibrate UV exposure dose-response models and benchmark photoreactor efficiency, a capability that photostable azaarenes such as quinoline (kexp = 0.0104 min⁻¹) or isoquinoline (kexp = 0.0076 min⁻¹) cannot provide with equivalent dynamic range .

Negative Control Compound for Genotoxicity and Carcinogenicity Screening Batteries

The in silico prediction of a non-mutagenic, non-carcinogenic, and non-developmentally toxic profile differentiates this compound from experimentally carcinogenic dibenzacridine isomers such as dibenz[a,h]acridine (IARC Group 2B) and dibenz[c,h]acridine (mouse lung and liver tumorigen) [1]. This makes the target compound suitable as a structurally matched negative control in Ames test validation, in vitro micronucleus assays, and QSAR model training datasets where a non-genotoxic azaarene with comparable molecular weight and log Kow to known carcinogens is required for specificity testing .

Structural Scaffold for High-Triplet-Energy Host Material Design in Blue Phosphorescent OLEDs

While the fully aromatic target compound itself is not the active OLED material, the dihydroindeno[1,2,3-kl]acridine scaffold derived from it has been experimentally demonstrated to possess triplet energy exceeding that of common blue phosphorescent dopants (typical ET ~2.65 eV), with analogous indenoacridine materials achieving ET values of ~3.0 eV [1]. The rigid, planar geometry of the indenoacridine core suppresses non-radiative decay pathways, and the synthetic methodology established for constructing this scaffold (Pd-catalysed intramolecular Heck/aminopalladation cascade) provides a validated route for derivatisation . Procurement of the parent compound supports structure-activity relationship (SAR) studies aimed at optimising substituent patterns for improved hole-transport properties and device lifetime.

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